Cas no 20949-91-1 (5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde)
5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazolecarboxaldehyde, 5-bromo-2-phenyl-
- 5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde
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- MDL: MFCD30291056
- Inchi: 1S/C10H6BrNOS/c11-9-8(6-13)12-10(14-9)7-4-2-1-3-5-7/h1-6H
- InChI Key: RYWBFEOTMFGYQL-UHFFFAOYSA-N
- SMILES: S1C(Br)=C(C=O)N=C1C1=CC=CC=C1
5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22059152-1.0g |
5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde |
20949-91-1 | 95% | 1.0g |
$1232.0 | 2023-02-03 | |
| Enamine | EN300-22059152-2.5g |
5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde |
20949-91-1 | 95% | 2.5g |
$2554.0 | 2023-02-03 | |
| Enamine | EN300-22059152-5.0g |
5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde |
20949-91-1 | 95% | 5.0g |
$3235.0 | 2023-02-03 | |
| Enamine | EN300-22059152-10.0g |
5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde |
20949-91-1 | 95% | 10.0g |
$4067.0 | 2023-02-03 | |
| Enamine | BBV-94273398-1g |
5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde |
20949-91-1 | 95% | 1g |
$1232.0 | 2023-09-16 | |
| Enamine | BBV-94273398-2.5g |
5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde |
20949-91-1 | 95% | 2.5g |
$2554.0 | 2023-09-16 | |
| Enamine | BBV-94273398-5g |
5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde |
20949-91-1 | 95% | 5g |
$3235.0 | 2023-09-16 | |
| Enamine | BBV-94273398-10g |
5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde |
20949-91-1 | 95% | 10g |
$4067.0 | 2023-09-16 |
5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde
Professional Introduction to 5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde (CAS No. 20949-91-1)
5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This heterocyclic aldehyde derivative, with the CAS number 20949-91-1, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The compound’s molecular structure incorporates a bromine substituent, a phenyl ring, and a thiazole core, which collectively contribute to its reactivity and utility in synthetic chemistry.
The thiazole moiety is a crucial pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. In particular, the aldehyde functional group at the 4-position of the thiazole ring enhances the compound’s reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the 5-position further extends its synthetic versatility, enabling various cross-coupling reactions that are pivotal in modern drug development.
Recent advancements in medicinal chemistry have highlighted the importance of 5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde as a building block for novel therapeutic agents. Researchers have leveraged its structural features to develop inhibitors targeting various diseases, including cancer and inflammatory disorders. For instance, studies have demonstrated its utility in generating derivatives that exhibit potent inhibitory activity against specific kinases and other enzymes implicated in pathological processes.
The bromine substituent on the thiazole ring plays a critical role in facilitating palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl and heteroaryl systems, which are prevalent in many pharmacologically active compounds. The ability to introduce aryl or heteroaryl groups at the 2-position of the thiazole ring through these methods has opened up new avenues for designing molecules with tailored biological activities.
In addition to its synthetic utility, 5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde has been explored for its potential antimicrobial properties. Preliminary studies suggest that derivatives of this compound may exhibit activity against resistant bacterial strains, addressing a growing global health concern. The combination of the thiazole core and the aldehyde group appears to disrupt essential bacterial processes, making it a promising candidate for further investigation.
The pharmaceutical industry has shown interest in developing small-molecule inhibitors based on thiazole derivatives due to their favorable pharmacokinetic properties. The aldehyde functionality allows for easy derivatization into amides or hydrazones, which are common pharmacophores in drug molecules. Such modifications can enhance solubility and bioavailability while maintaining or improving target binding affinity.
The role of computational chemistry in optimizing derivatives of 5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde cannot be overstated. Molecular modeling techniques have been employed to predict binding interactions with biological targets, guiding the design of more effective analogs. These computational approaches have accelerated the drug discovery process by reducing the need for extensive experimental screening.
The synthesis of 5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. Key steps often include bromination of a thiazole precursor followed by phenyl group introduction via cross-coupling reactions. Advances in synthetic methodologies have improved yield and purity, making large-scale production more feasible for research and industrial applications.
Ongoing research continues to uncover new applications for this versatile compound. Its incorporation into libraries of diverse chemical entities has enabled high-throughput screening programs aimed at identifying novel bioactive molecules. Such efforts are crucial in addressing unmet medical needs and developing next-generation therapeutics.
The chemical diversity offered by derivatives of 5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde makes it an attractive scaffold for medicinal chemists. By modifying various functional groups within its structure, researchers can fine-tune biological activity across multiple therapeutic areas. This adaptability underscores its importance as a cornerstone molecule in contemporary drug discovery.
In conclusion, 5-bromo-2-phenyl-1,3-thiazole-4-carbaldehyde (CAS No. 20949-91) represents a valuable asset in pharmaceutical chemistry due to its unique structural features and synthetic flexibility. Its potential applications span across various therapeutic domains, driven by ongoing research efforts aimed at unlocking new medical treatments. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in shaping the future of medicine.
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